3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide

Description

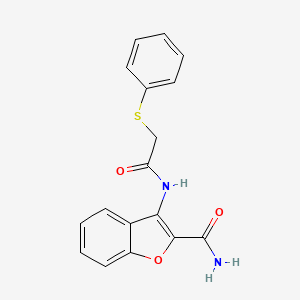

3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a phenylthioacetamido group at position 3 and a carboxamide moiety at position 2. The compound’s structure combines a heterocyclic benzofuran ring, a sulfur-containing phenylthio group, and polar functional groups (acetamido and carboxamide), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-[(2-phenylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c18-17(21)16-15(12-8-4-5-9-13(12)22-16)19-14(20)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVLGVKSRRQKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with benzofuran-2-carboxylic acid as the starting material.

Amidation: The carboxylic acid group is converted to an amide group through an amidation reaction. This step often involves the use of reagents such as thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with an amine.

Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction. This involves the reaction of a phenylthiol with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated, nitrated benzofuran derivatives

Scientific Research Applications

3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its role as a modulator of amyloid beta (Aβ42) aggregation suggests that it may interact with amyloid precursor proteins or other related pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Limitations

- Pharmacokinetics : The phenylthio group may reduce first-pass metabolism compared to sulfoxide analogs, as seen in related propionic acid derivatives .

- Contradictions : Sulfur oxidation (e.g., to sulfone) in analogs diminishes activity, highlighting the necessity of the thioether moiety for function .

Biological Activity

3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a phenylthioacetamido group and a carboxamide moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effective inhibition against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antioxidant Properties : Studies suggest that this compound scavenges reactive oxygen species (ROS), which can protect cells from oxidative stress. This property is particularly relevant in neuroprotection and cancer therapy.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from excitotoxic damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | ROS scavenging | |

| Neuroprotective | Protection against excitotoxicity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or oxidative stress responses.

- Cell Signaling Pathway Modulation : It could modulate pathways related to inflammation and apoptosis, contributing to its neuroprotective effects.

- DNA Interaction : There is potential for interaction with DNA, which could lead to cytotoxic effects in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

- Study on Neuroprotection : A study evaluated the compound's effect on primary cultured rat cortical neuronal cells exposed to NMDA-induced excitotoxicity. Results indicated significant protection at concentrations as low as 30 μM, comparable to established neuroprotective agents like memantine .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.